Cas no 497061-04-8 (N-[4-(2-Fluorophenyl)piperazine-1-carbothioyl]-4-methylbenzamide)
![N-[4-(2-Fluorophenyl)piperazine-1-carbothioyl]-4-methylbenzamide structure](https://ja.kuujia.com/scimg/cas/497061-04-8x500.png)
N-[4-(2-Fluorophenyl)piperazine-1-carbothioyl]-4-methylbenzamide 化学的及び物理的性質
名前と識別子
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- N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-methylbenzamide
- N-{[4-(2-fluorophenyl)-1-piperazinyl]carbothioyl}-4-methylbenzamide
- N-((4-(2-FLUOROPHENYL)PIPERAZINYL)THIOXOMETHYL)(4-METHYLPHENYL)FORMAMIDE
- Oprea1_754673
- MLS000705875
- HMS2510L14
- SMR000229769
- ST50160034
- N-{[4-(2-fluorophenyl)piperazinyl]thioxomethyl}(4-methylphenyl)carboxamide
- N-[4-(2-Fluorophenyl)piperazine-1-carbothioyl]-4-methylbenzamide
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- MDL: MFCD02662196
- インチ: 1S/C19H20FN3OS/c1-14-6-8-15(9-7-14)18(24)21-19(25)23-12-10-22(11-13-23)17-5-3-2-4-16(17)20/h2-9H,10-13H2,1H3,(H,21,24,25)
- InChIKey: SIQDVZVREGRHQG-UHFFFAOYSA-N
- SMILES: S=C(NC(C1C=CC(C)=CC=1)=O)N1CCN(C2C=CC=CC=2F)CC1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 25
- 回転可能化学結合数: 2
- 複雑さ: 473
- トポロジー分子極性表面積: 67.7
N-[4-(2-Fluorophenyl)piperazine-1-carbothioyl]-4-methylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB163456-5 g |
N-((4-(2-Fluorophenyl)piperazinyl)thioxomethyl)(4-methylphenyl)formamide |
497061-04-8 | 5g |
€377.50 | 2023-05-08 | ||
abcr | AB163456-1g |
N-((4-(2-Fluorophenyl)piperazinyl)thioxomethyl)(4-methylphenyl)formamide; . |
497061-04-8 | 1g |
€211.30 | 2024-06-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629472-50mg |
N-(4-(2-fluorophenyl)piperazine-1-carbonothioyl)-4-methylbenzamide |
497061-04-8 | 98% | 50mg |
¥1430.00 | 2024-05-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629472-20mg |
N-(4-(2-fluorophenyl)piperazine-1-carbonothioyl)-4-methylbenzamide |
497061-04-8 | 98% | 20mg |
¥1210.00 | 2024-05-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629472-25mg |
N-(4-(2-fluorophenyl)piperazine-1-carbonothioyl)-4-methylbenzamide |
497061-04-8 | 98% | 25mg |
¥1134.00 | 2024-05-11 | |
abcr | AB163456-10 g |
N-((4-(2-Fluorophenyl)piperazinyl)thioxomethyl)(4-methylphenyl)formamide |
497061-04-8 | 10g |
€482.50 | 2023-05-08 | ||
abcr | AB163456-5g |
N-((4-(2-Fluorophenyl)piperazinyl)thioxomethyl)(4-methylphenyl)formamide; . |
497061-04-8 | 5g |
€377.50 | 2024-06-10 | ||
abcr | AB163456-10g |
N-((4-(2-Fluorophenyl)piperazinyl)thioxomethyl)(4-methylphenyl)formamide; . |
497061-04-8 | 10g |
€482.50 | 2024-06-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629472-2mg |
N-(4-(2-fluorophenyl)piperazine-1-carbonothioyl)-4-methylbenzamide |
497061-04-8 | 98% | 2mg |
¥546.00 | 2024-05-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629472-5mg |
N-(4-(2-fluorophenyl)piperazine-1-carbonothioyl)-4-methylbenzamide |
497061-04-8 | 98% | 5mg |
¥546.00 | 2024-05-11 |
N-[4-(2-Fluorophenyl)piperazine-1-carbothioyl]-4-methylbenzamide 関連文献
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
N-[4-(2-Fluorophenyl)piperazine-1-carbothioyl]-4-methylbenzamideに関する追加情報
Recent Advances in the Study of N-[4-(2-Fluorophenyl)piperazine-1-carbothioyl]-4-methylbenzamide (CAS: 497061-04-8)
The compound N-[4-(2-Fluorophenyl)piperazine-1-carbothioyl]-4-methylbenzamide (CAS: 497061-04-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique thiourea and piperazine scaffold, has been investigated for its potential therapeutic applications, particularly in the context of central nervous system (CNS) disorders and cancer. The presence of the 2-fluorophenyl group and the 4-methylbenzamide moiety suggests a potential for high receptor binding affinity and metabolic stability, making it a promising candidate for further pharmacological studies.
Recent studies have focused on elucidating the molecular mechanisms underlying the biological activity of this compound. A 2023 publication in the Journal of Medicinal Chemistry reported that N-[4-(2-Fluorophenyl)piperazine-1-carbothioyl]-4-methylbenzamide exhibits potent antagonistic activity against serotonin receptors, specifically the 5-HT1A and 5-HT2A subtypes. These findings are particularly relevant for the development of novel antidepressants and antipsychotics, as modulation of these receptor subtypes is a well-established strategy in CNS drug discovery. The study employed a combination of in vitro binding assays and molecular docking simulations to characterize the compound's interactions with the target receptors.
In addition to its CNS applications, recent research has explored the anticancer potential of this compound. A 2024 study published in Bioorganic & Medicinal Chemistry Letters demonstrated that N-[4-(2-Fluorophenyl)piperazine-1-carbothioyl]-4-methylbenzamide inhibits the proliferation of certain cancer cell lines, including breast and lung cancer cells, through the induction of apoptosis and cell cycle arrest. The study highlighted the compound's ability to modulate key signaling pathways, such as the PI3K/AKT and MAPK cascades, which are frequently dysregulated in cancer. These findings suggest that further optimization of this scaffold could yield promising anticancer agents.
The pharmacokinetic properties of N-[4-(2-Fluorophenyl)piperazine-1-carbothioyl]-4-methylbenzamide have also been a subject of investigation. A recent preclinical study evaluated the compound's absorption, distribution, metabolism, and excretion (ADME) profile, revealing favorable oral bioavailability and moderate plasma protein binding. However, the study also identified potential challenges related to hepatic metabolism, which may necessitate structural modifications to improve metabolic stability. These insights are critical for the compound's progression into later stages of drug development.
Looking ahead, the continued exploration of N-[4-(2-Fluorophenyl)piperazine-1-carbothioyl]-4-methylbenzamide and its derivatives holds great promise for both CNS and oncology therapeutics. Future research directions may include the synthesis of analogs to optimize potency and selectivity, as well as in vivo efficacy studies in relevant disease models. The compound's versatile scaffold and demonstrated biological activities position it as a valuable tool for advancing our understanding of receptor pharmacology and cancer biology.
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